molecular formula C23H27N3O5 B14992291 N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide

Cat. No.: B14992291
M. Wt: 425.5 g/mol
InChI Key: PNIRYCLZIGXXOO-UHFFFAOYSA-N
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Description

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.

Preparation Methods

The synthesis of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide typically involves multiple steps. One common synthetic route includes the reaction of 3,4-dipropoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized using acetic anhydride to yield the oxadiazole ring. The final step involves the reaction of the oxadiazole intermediate with 4-methylphenoxyacetyl chloride in the presence of a base such as triethylamine to form the desired compound .

Chemical Reactions Analysis

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential biological processes. For example, it may inhibit the activity of bacterial enzymes, thereby preventing the growth and proliferation of bacteria .

Comparison with Similar Compounds

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide is unique due to its specific structural features and biological activities. Similar compounds include:

    N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide: Known for its antidepressant activity.

    N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)-2-(4-methylphenoxy)acetamide: Studied for its potential anticancer properties.

These compounds share the oxadiazole core but differ in their substituents, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C23H27N3O5

Molecular Weight

425.5 g/mol

IUPAC Name

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C23H27N3O5/c1-4-12-28-19-11-8-17(14-20(19)29-13-5-2)22-23(26-31-25-22)24-21(27)15-30-18-9-6-16(3)7-10-18/h6-11,14H,4-5,12-13,15H2,1-3H3,(H,24,26,27)

InChI Key

PNIRYCLZIGXXOO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)C)OCCC

Origin of Product

United States

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